molecular formula C18H24N6O B12225152 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

Cat. No.: B12225152
M. Wt: 340.4 g/mol
InChI Key: GZBSUSBAZNGXEL-UHFFFAOYSA-N
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Description

4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 6-methylpyrimidinyl group and an oxan-4-yl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine typically involves multi-step organic reactions. One common method involves the reaction of 6-methylpyrimidine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with oxan-4-yl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as column chromatography, is essential to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C18H24N6O

Molecular Weight

340.4 g/mol

IUPAC Name

4-methyl-6-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C18H24N6O/c1-14-10-17(21-12-19-14)23-4-6-24(7-5-23)18-11-16(20-13-22-18)15-2-8-25-9-3-15/h10-13,15H,2-9H2,1H3

InChI Key

GZBSUSBAZNGXEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=NC(=C3)C4CCOCC4

Origin of Product

United States

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